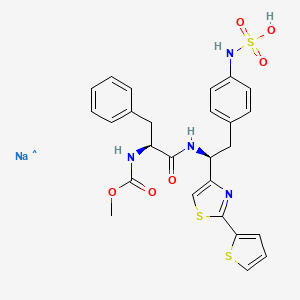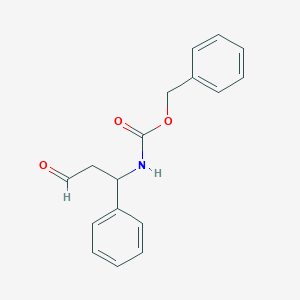
2-chloro-N-(3-(2-methylpiperidine-1-carbonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3-(2-methylpiperidine-1-carbonyl)phenyl)acetamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-(2-methylpiperidine-1-carbonyl)phenyl)acetamide typically involves the acylation of 2-methylpiperidine with 3-chlorophenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(3-(2-methylpiperidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The piperidine ring can be oxidized to form piperidinones or reduced to form piperidines with different substitution patterns.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of piperidinones.
Reduction: Formation of reduced piperidine derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Aplicaciones Científicas De Investigación
2-chloro-N-(3-(2-methylpiperidine-1-carbonyl)phenyl)acetamide has various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and analgesic properties.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(3-(2-methylpiperidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
- N-(4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl)acetamide
Uniqueness
2-chloro-N-(3-(2-methylpiperidine-1-carbonyl)phenyl)acetamide is unique due to its specific substitution pattern on the piperidine ring and the presence of the chloroacetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C15H19ClN2O2 |
|---|---|
Peso molecular |
294.77 g/mol |
Nombre IUPAC |
2-chloro-N-[3-(2-methylpiperidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C15H19ClN2O2/c1-11-5-2-3-8-18(11)15(20)12-6-4-7-13(9-12)17-14(19)10-16/h4,6-7,9,11H,2-3,5,8,10H2,1H3,(H,17,19) |
Clave InChI |
OQAQEBRACCYXBE-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1C(=O)C2=CC(=CC=C2)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(6S,9S,14S,16R,17S)-17-acetyl-6-chloro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12294317.png)






